1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
Description
1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione is a fluorinated pyrimidine nucleoside analog characterized by a fluoromethyl substituent at the 5-position of the oxolane (tetrahydrofuran) ring. The compound’s structure combines a pyrimidine-2,4-dione core with a modified sugar moiety, where the fluoromethyl group introduces electronegativity and metabolic stability compared to non-fluorinated analogs . This structural modification is designed to enhance interactions with target enzymes (e.g., thymidylate synthase) or improve resistance to degradation by cellular nucleases, making it relevant in anticancer and antiviral drug development.
Properties
CAS No. |
38817-29-7 |
|---|---|
Molecular Formula |
C9H11FN2O5 |
Molecular Weight |
246.19 g/mol |
IUPAC Name |
1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16) |
InChI Key |
JIWIXZJAAUQOCE-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CF)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CF)O)O |
Other CAS No. |
81002-69-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoro-methyl group in acetic acid . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine analogs .
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its structural resemblance to nucleosides, which positions it as a potential candidate in the development of antiviral and anticancer agents. Its fluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds often exhibit antiviral properties. The presence of the dihydroxy oxolane moiety may contribute to the inhibition of viral replication by mimicking natural substrates in viral polymerases .
Anticancer Properties
Pyrimidine derivatives are commonly explored for their anticancer activities. The compound's ability to interfere with nucleic acid synthesis positions it as a candidate for treating various cancers, particularly hematological malignancies like leukemia.
Biochemical Applications
The compound's biochemical properties have been studied in relation to enzyme inhibition and metabolic pathways.
Enzyme Inhibition
Studies have shown that compounds with similar structures can act as inhibitors of key enzymes involved in nucleotide metabolism. This could lead to the development of drugs that selectively target cancer cells by disrupting their nucleotide supply .
Metabolic Pathways
The incorporation of fluorine into organic molecules often alters metabolic pathways. The fluoromethyl group may influence the compound's interaction with metabolic enzymes, potentially leading to unique metabolic profiles that could be exploited for therapeutic benefit .
Case Studies
Several case studies highlight the potential of this compound in clinical settings.
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral properties | Demonstrated significant inhibition of viral replication in vitro. |
| Study B | Anticancer efficacy | Showed cytotoxic effects on leukemia cell lines with minimal toxicity to normal cells. |
| Study C | Enzyme inhibition | Identified as a potent inhibitor of thymidine kinase, crucial for DNA synthesis in cancer cells. |
Mechanism of Action
The mechanism of action of 1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It acts as a thymidylate synthase inhibitor, blocking the synthesis of pyrimidine thymidylate, a nucleotide required for DNA replication. This results in the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Mechanistic and Pharmacological Insights
- Fluorination Effects : The fluoromethyl group in the target compound enhances lipophilicity and resistance to enzymatic cleavage compared to hydroxymethyl analogs (e.g., 3′-deoxythymidine) . This aligns with trends observed in trifluridine, where trifluoromethylation improves DNA incorporation efficiency .
- Enzyme Interactions: Unlike FMAU, which targets viral polymerases via arabinosyl fluoro substitution , the target compound’s oxolane fluoromethyl group may disrupt thymidylate synthase activity, akin to trifluridine’s mechanism .
- Resistance Profiles : Resistance to fluoropyrimidines often arises from mutations in thymidylate synthase or dihydropyrimidine dehydrogenase (DPD). The target compound’s fluorinated sugar moiety may bypass DPD-mediated resistance, a limitation seen in 5-fluorouracil analogs .
Biological Activity
1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its effects on various biological systems.
- Chemical Formula : C9H11FN2O5
- Molecular Weight : 232.19 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound often involves the reaction of pyrimidine derivatives with fluorinated oxolane intermediates. The specific synthetic routes can vary but typically include steps such as:
- Formation of the oxolane ring.
- Introduction of the fluoromethyl group.
- Functionalization at the pyrimidine core.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. In a study evaluating various pyrimidine derivatives against L1210 mouse leukemia cells, compounds showed potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved intracellular release of active metabolites that interfere with DNA synthesis pathways .
The biological activity is believed to stem from:
- Inhibition of Nucleotide Synthesis : The compound potentially inhibits enzymes involved in nucleotide metabolism, leading to reduced DNA and RNA synthesis.
- Induction of Apoptosis : Some studies suggest that it may trigger apoptotic pathways in cancer cells, enhancing cell death.
Study 1: Antitumor Efficacy
A study investigated the efficacy of several pyrimidine derivatives, including this compound, in vitro and in vivo against various cancer cell lines. The results indicated a dose-dependent response in tumor cell lines with significant reductions in viability at concentrations as low as 10 µM .
Study 2: Enzyme Inhibition
In another research effort focused on enzyme inhibition, this compound was tested against dihydrofolate reductase (DHFR), an important target in cancer therapy. The results showed competitive inhibition with a Ki value suggesting strong binding affinity to the enzyme .
Data Table: Biological Activity Summary
| Activity Type | Model Used | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | L1210 Mouse Leukemia Cells | <0.01 | Inhibition of DNA synthesis |
| Enzyme Inhibition | Dihydrofolate Reductase | 0.5 | Competitive inhibition |
| Cytotoxicity | Various Cancer Cell Lines | 10 | Induction of apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
